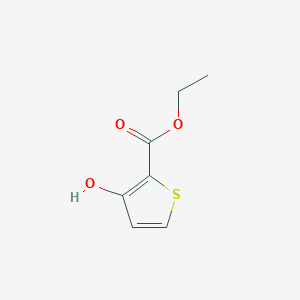

Ethyl 3-hydroxythiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNCRCBYQSHUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175940 | |

| Record name | Ethyl 3-hydroxy-2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-88-5 | |

| Record name | 2-Thiophenecarboxylic acid, 3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-2-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Hydroxythiophene 2 Carboxylate and Its Analogues

Classic Synthetic Routes and Their Evolution

The foundational methods for the synthesis of Ethyl 3-hydroxythiophene-2-carboxylate have been refined over decades, leading to more efficient and versatile protocols. These classic routes often involve the construction of the thiophene (B33073) ring through condensation reactions.

Fiesselmann Thiophene Synthesis: Foundational and Modern Adaptations

The Fiesselmann thiophene synthesis stands as a cornerstone for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. Developed by Hans Fiesselmann, this reaction traditionally involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.

The mechanism commences with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. Subsequent intramolecular cyclization via a Dieckmann-type condensation, followed by tautomerization, yields the desired 3-hydroxythiophene-2-carboxylate.

Table 1: Key Steps in the Fiesselmann Thiophene Synthesis

| Step | Description |

| 1. Deprotonation | A base abstracts a proton from the α-carbon of the thioglycolic acid ester, forming a thiolate anion. |

| 2. Michael Addition | The thiolate anion attacks the β-carbon of the α,β-acetylenic ester. |

| 3. Intramolecular Cyclization | The newly formed enolate attacks the ester carbonyl of the original thioglycolate moiety. |

| 4. Elimination & Tautomerization | Elimination of an alkoxide and subsequent tautomerization leads to the aromatic 3-hydroxythiophene ring. |

Modern adaptations of the Fiesselmann synthesis have expanded its scope and utility. These modifications often focus on improving yields, accommodating a wider range of substrates, and developing more environmentally benign reaction conditions. For instance, variations have been developed that utilize different starting materials, such as β-chloro-α,β-unsaturated esters or ketones, which react with thioglycolates to form the thiophene ring. These adaptations have proven valuable in the synthesis of complex, fused-ring systems and in the preparation of thiophene-based materials for applications in organic electronics.

Condensation Reactions with Carbon Disulfide and Haloesters

An alternative and powerful strategy for the synthesis of substituted thiophenes, including analogues of this compound, involves the use of carbon disulfide as a key building block. This method typically proceeds through the reaction of a compound containing an active methylene (B1212753) group with carbon disulfide in the presence of a base. This forms a dithiocarboxylate salt, which can then be S-alkylated with an α-haloester.

The resulting intermediate, a ketene (B1206846) S,S-acetal, undergoes an intramolecular cyclization to form the thiophene ring. This approach is particularly versatile as it allows for the introduction of a variety of substituents onto the thiophene core by choosing different active methylene compounds and α-haloesters.

A general scheme for this reaction is as follows:

Reaction of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound) with carbon disulfide in the presence of a base (e.g., potassium carbonate or sodium hydride) to form a 1,1-dithiolate intermediate.

Sequential S-alkylation of the dithiolate with two equivalents of an α-haloester (or two different α-halo reagents) to form a dithioacetal.

Base-promoted intramolecular cyclization of the dithioacetal, often involving a Thorpe-Ziegler type reaction, to yield a highly substituted thiophene.

This methodology provides access to a wide array of polysubstituted thiophenes with functionalities amenable to further chemical transformations.

One-Pot and Multicomponent Reaction Strategies

In recent years, there has been a significant shift towards the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules, including this compound and its derivatives. These strategies offer several advantages over traditional multi-step syntheses, such as increased efficiency, reduced waste, and simplified purification procedures.

One-pot syntheses often combine several reaction steps in a single reaction vessel without the isolation of intermediates. For example, a one-pot synthesis of highly substituted thiophenes can be achieved by reacting a 1,3-dicarbonyl compound with carbon disulfide, followed by the sequential addition of two different electrophiles. This allows for the rapid construction of a diverse library of thiophene derivatives from simple and readily available starting materials.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, have also been employed for thiophene synthesis. The Gewald aminothiophene synthesis is a classic example of a three-component reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. While not directly producing 3-hydroxythiophenes, the resulting 2-aminothiophenes can be valuable intermediates for further functionalization. The principles of MCRs are being increasingly applied to develop novel routes to a variety of substituted thiophenes.

Advanced and Regioselective Synthesis Approaches

To overcome the limitations of classical methods and to access more complex and specifically substituted thiophene derivatives, advanced and highly regioselective synthetic strategies have been developed. These approaches often employ sophisticated reagents and reaction conditions to control the formation of specific isomers.

Utilization of 1,3-C,C-Dielectrophilic Substrates

The synthesis of polysubstituted thiophenes can be effectively achieved through the utilization of 1,3-C,C-dielectrophilic substrates. These substrates, which possess two electrophilic carbon centers separated by one carbon atom, can react with a sulfur-containing nucleophile that provides the other two atoms necessary for the thiophene ring.

A prominent example of this strategy involves the reaction of 1,3-dicarbonyl compounds with a sulfur source. While 1,3-dicarbonyls are typically considered nucleophilic at the central carbon, their enol or enolate forms can react with electrophilic sulfur reagents. More directly, activated derivatives of 1,3-dicarbonyl compounds can serve as the dielectrophilic partner. For instance, the reaction of β-halo-α,β-unsaturated ketones or esters with a sulfide (B99878) source can lead to the formation of the thiophene ring.

The versatility of this approach lies in the wide availability of 1,3-dicarbonyl compounds and the ability to introduce various substituents at the 2- and 4-positions of the resulting thiophene ring.

Regioselective Functionalization during Ring Formation

One strategy for achieving regioselectivity is through the use of pre-functionalized starting materials where the desired substitution pattern is already established. For example, in the Fiesselmann synthesis, the choice of a substituted α,β-acetylenic ester directly determines the substitution at the 4- and 5-positions of the final 3-hydroxythiophene-2-carboxylate.

Another approach involves the use of directing groups that can control the position of bond formation. While often applied to the post-synthetic functionalization of a pre-formed thiophene ring, the principles of directed synthesis can also be incorporated into the ring-forming reaction itself. For instance, the intramolecular cyclization of a carefully designed acyclic precursor can proceed with high regioselectivity due to steric or electronic factors imposed by the substituents.

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for the regioselective synthesis of thiophenes. These methods can involve the cyclization of functionalized alkynes or allenes with a sulfur source, where the catalyst plays a crucial role in controlling the regiochemical outcome of the reaction.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

| Fiesselmann Synthesis | Condensation of α,β-acetylenic esters and thioglycolates. | Direct route to 3-hydroxy-2-carboxylates, well-established. | Limited to specific starting materials. |

| CS₂ and Haloester Condensation | Utilizes active methylene compounds, CS₂, and α-haloesters. | High versatility, allows for polysubstitution. | Can require strong bases and multiple steps. |

| One-Pot/Multicomponent Reactions | Combines multiple steps in a single operation. | High efficiency, reduced waste, operational simplicity. | Can be challenging to optimize for all substrates. |

| 1,3-C,C-Dielectrophile Utilization | Reaction of a 1,3-dielectrophile with a sulfur source. | Access to a wide range of substituted thiophenes. | Availability of specific dielectrophilic substrates may be limited. |

| Regioselective Functionalization | Employs strategies to control the position of substituents. | High isomeric purity, avoids separation issues. | May require more complex starting materials or catalysts. |

Green Chemistry Principles in 3-Hydroxythiophene-2-carboxylate Synthesis

The application of green chemistry to the synthesis of 3-hydroxythiophene-2-carboxylates focuses on several key areas: the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, the development of multicomponent reactions to improve atom economy, and the use of greener solvents and catalysts.

One of the most common routes to substituted thiophenes is the Gewald reaction, a multicomponent condensation that is amenable to green modifications. nih.gov Traditional Gewald reactions often require prolonged heating and the use of basic catalysts in organic solvents. jocpr.com Green adaptations of this reaction aim to mitigate these drawbacks.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov This is attributed to the efficient and direct heating of the reaction mixture. nih.gov In the context of thiophene synthesis, microwave-assisted protocols have been shown to be highly effective. For instance, the synthesis of various 2-aminothiophene-3-carboxylic acid derivatives has been achieved in just two minutes under microwave irradiation. researchgate.net While specific studies focusing solely on this compound are limited, the successful application of microwave-assisted synthesis to closely related thiophene carboxylates suggests its high potential for a greener production of the target compound. researchgate.netresearchgate.net

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. jocpr.com Ultrasound-promoted Gewald reactions have been successfully employed for the synthesis of 2-aminothiophenes using greener solvents like polyethylene (B3416737) glycol (PEG) or even water. jocpr.comtandfonline.com An ultrasound-promoted, catalyst-free synthesis of 2-aminothiophenes in water using sodium polysulfide as the sulfur source exemplifies a particularly green approach, showcasing high atom efficiency and experimental simplicity. tandfonline.comresearchgate.net

Solvent-Free and Multicomponent Reactions:

Conducting reactions in the absence of solvents is a cornerstone of green chemistry, as it eliminates a major source of waste and environmental pollution. rsc.org Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing the number of synthetic steps and purification stages. nih.gov The development of solvent-free MCRs for the synthesis of thiophene derivatives represents a significant advancement in sustainable chemistry. rsc.orgnih.gov For example, a solvent-free reaction of aryl methyl ketones with elemental sulfur using a heterogeneous catalyst was shown to have a remarkably low E-factor of 7.4, underscoring the environmental benefits of this approach.

The following table summarizes research findings on green synthetic methodologies applicable to thiophene derivatives, highlighting the potential for their application in the synthesis of this compound and its analogues.

| Method | Key Green Principles | Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time | Reference |

| Microwave-Assisted | Energy Efficiency, Reduced Reaction Time | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Glacial acetic acid, Microwave irradiation | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High | Short | nih.gov |

| Microwave-Assisted | Energy Efficiency, Reduced Reaction Time | ß-chlorovinyl aldehydes, mercaptoacetic acid esters | Potassium carbonate, Acetonitrile, Microwave irradiation | 5-Aryl-thiophene-2-carboxylates | Good | 5 min | researchgate.net |

| Ultrasound-Promoted | Use of Green Solvent, Energy Efficiency | Ketones/aldehydes, malononitrile, sodium polysulfide | Catalyst-free, Water, Ultrasound irradiation | 2-Aminothiophenes | Moderate to High | Not specified | tandfonline.com |

| Ultrasound-Promoted | Use of Green Solvent, Energy Efficiency | Ketones/aldehydes, dicyanomethane, elemental sulfur | DABCO, PEG-200, Sonication | 2-Aminothiophenes | Moderate to High | Not specified | jocpr.com |

| Solvent-Free MCR | Solvent-Free, Atom Economy | Aryl methyl ketones, elemental sulfur | Heterogeneous catalyst | 2,4-Substituted thiophenes | Not specified | Not specified | researchgate.net |

While direct and detailed research on the green synthesis of this compound is still emerging, the successful application of these green principles to a wide range of other thiophene derivatives provides a strong foundation and clear direction for future research in developing sustainable synthetic routes to this important compound.

Reactivity and Strategic Functionalization of the Ethyl 3 Hydroxythiophene 2 Carboxylate Core

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in Ethyl 3-hydroxythiophene-2-carboxylate is activated towards electrophilic attack by the electron-donating hydroxyl group at the C3 position. This activation directs incoming electrophiles to specific positions, primarily C2 and C4 (ortho and para to the hydroxyl group). However, the presence of the ester at C2 sterically and electronically influences the final regioselectivity.

Regioselective Halogenation and Mechanistic Insights

The halogenation of 3-hydroxythiophene-2-carboxylate derivatives proceeds with notable regioselectivity. Studies on the closely related mthis compound have shown that straightforward halogenation, for instance with chlorine, leads to substitution at the C2 position. rsc.org This reaction yields methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates. rsc.org

Mechanistically, the reaction is understood to proceed through an intermediate that reflects the tautomeric nature of the 3-hydroxythiophene core, which can exist in keto-enol forms. The initial electrophilic attack by the halogen likely occurs on the enol tautomer. The mechanism for halogenation of aromatic systems often involves the formation of a charged intermediate, such as a cyclic halonium ion, which is then attacked by a nucleophile. masterorganicchemistry.com In the case of the thiophene derivative, the stability of the resulting intermediate dictates the regiochemical outcome, favoring substitution at the activated C2 position.

| Substrate | Reagent | Position of Halogenation | Product | Reference |

|---|---|---|---|---|

| Mthis compound | Chlorine (Cl2) | C2 | Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate | rsc.org |

Directed Iodination Strategies

While specific studies on the directed iodination of this compound are not extensively detailed, the regioselectivity can be predicted based on the directing effects of the substituents. The powerful activating and ortho-, para-directing effect of the C3-hydroxyl group is the dominant influence. The C2-ester group is deactivating and meta-directing. Therefore, electrophilic substitution is strongly favored at the C4 position, which is para to the activating hydroxyl group and meta to the deactivating ester group.

Strategies for iodination would typically involve an iodine source, such as molecular iodine (I₂), and an activating agent or catalyst. The synthesis of thiophene homologues has historically involved the use of iodo-derivatives, indicating that iodination is a feasible transformation for the thiophene core. google.com

Transformations Involving the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position is a key functional handle for a wide range of synthetic transformations, including nucleophilic displacements after activation, and various etherification and alkylation reactions.

O-Triflation and Subsequent Nucleophilic Displacements

Conversion of the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate) ester is a common strategy to transform it into an excellent leaving group. This O-triflation is typically achieved by reacting the alcohol with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The resulting 3-triflyloxythiophene derivative becomes highly susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of a wide array of nucleophiles (e.g., amines, alkoxides, cyanides) at the C3 position.

Mitsunobu Etherification and Analogous Alkylation Reactions

The Mitsunobu reaction provides a powerful and mild method for the etherification of the C3-hydroxyl group. nih.gov This reaction involves the coupling of the alcohol with a pronucleophile, typically another alcohol or a phenol, in the presence of a phosphine (B1218219) reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). nih.govresearchgate.net The reaction proceeds via an alkoxyphosphonium salt intermediate, which undergoes an SN2 reaction with the deprotonated pronucleophile. nih.gov This method is renowned for its stereoselectivity, though for an sp²-hybridized carbon as in the thiophene ring, it serves as an efficient method for forming C-O bonds under neutral conditions.

| Reactant 1 | Reactant 2 (Pronucleophile) | Reagents | Product Type | Reference |

|---|---|---|---|---|

| This compound | Alcohol (R'-OH) | PPh3, DEAD/DIAD | 3-Alkoxythiophene Ester | nih.gov |

| This compound | Carboxylic Acid (R'-COOH) | PPh3, DEAD/DIAD | 3-Acyloxythiophene Ester | researchgate.net |

Selective Alkylation and Dialkylation of the Hydroxyl Functionality

Direct O-alkylation of the hydroxyl group is a fundamental transformation. This is typically achieved under basic conditions, where a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, forming a nucleophilic thiophenolate anion. This anion then reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in an SN2 reaction to yield the corresponding 3-alkoxythiophene derivative. openstax.org This approach is a cornerstone of ether synthesis, known as the Williamson ether synthesis.

Research on related thiophene systems has demonstrated the feasibility of successive O-alkylation to achieve dialkylation. rsc.org For instance, related thiophene-2,4-diols can undergo successive O-alkylation and hydrolysis to yield 3,5-dialkoxythiophene-2-carboxylic acids in nearly quantitative yields. rsc.org This highlights the robustness of the O-alkylation strategy for modifying the hydroxyl functionality of the thiophene core.

Reactions of the Ester Moiety at Position 2

The ethyl ester at the C2 position is a key functional handle that allows for a variety of subsequent chemical modifications, including hydrolysis, decarboxylation, and conversion to amide derivatives.

Hydrolysis and Decarboxylation to Thiophen-3(2H)-ones

The ester group of 3-hydroxythiophene-2-carboxylates can be readily hydrolyzed under basic conditions, a process known as saponification, to yield the corresponding carboxylate salt. Subsequent acidification produces the 3-hydroxythiophene-2-carboxylic acid intermediate. This intermediate is often thermally unstable and can undergo spontaneous decarboxylation to furnish the corresponding thiophen-3(2H)-one.

This two-step, one-pot sequence is a synthetically valuable method for accessing the thiophen-3(2H)-one core, which serves as a building block for more complex heterocyclic systems. For instance, the saponification of aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, followed by decarboxylation of the intermediate acid, efficiently produces the corresponding thieno[3,2-b]thiophen-3(2H)-ones. nih.gov These ketones are then utilized in subsequent reactions, such as the Fischer indolization, to construct N,S-heterotetracenes. nih.gov

The general transformation can be summarized as follows:

Step 1: Saponification: Treatment of the ethyl ester with a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent cleaves the ester bond.

Step 2: Acidification & Decarboxylation: Neutralization with acid generates the carboxylic acid, which, upon heating, loses carbon dioxide to form the thiophen-3(2H)-one.

This methodology provides a direct route to 2,5-unsubstituted thiophen-3(2H)-ones, which are important intermediates in medicinal chemistry and materials science.

Conversion to Amide Derivatives

The transformation of the C2-ester into an amide functionality introduces a nitrogen-containing group, significantly broadening the synthetic possibilities and allowing for the modulation of the molecule's physicochemical properties. This conversion is typically achieved via two primary routes:

Two-Step Hydrolysis and Amide Coupling: The ethyl ester is first hydrolyzed to the carboxylic acid as described previously. The resulting 3-hydroxythiophene-2-carboxylic acid is then coupled with a primary or secondary amine using standard peptide coupling reagents. A variety of coupling agents can be employed for this purpose. nih.govsci-hub.st A particularly effective method for coupling with electron-deficient amines involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt), which proceeds through a highly reactive acyliminium ion intermediate. nih.govsci-hub.st

Direct Aminolysis: In some cases, the ester can be directly converted to the amide by heating it with an amine (aminolysis). This reaction is often slower and may require harsh conditions or specific catalysts, making the two-step approach more common and versatile.

The synthesis of thiophene-2-carboxamides is of significant interest due to the wide spectrum of biological activities these compounds possess. researchgate.net For example, a one-step method for preparing 4-arylazo-3-hydroxythiophene-2-carboxamide derivatives has been reported, involving the reaction of an N-aryl-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of a base. nih.gov

| Coupling Reagent | Base | Additive | Typical Yield (%) | Ref |

| EDC / DMAP | DIPEA | HOBt (cat.) | 72-91% | sci-hub.st |

| HATU | DIPEA | - | 38% | nih.gov |

| BOPCl | Et3N | - | 28% | nih.gov |

Table 1. Common Coupling Conditions for Amide Synthesis from Carboxylic Acids.

Transition Metal-Catalyzed Cross-Coupling Reactions

To further elaborate the thiophene scaffold, transition metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior functionalization of the thiophene ring, for example, by introducing a halide or triflate group, to serve as the coupling partner.

Palladium-Catalyzed Amination and C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide or triflate with a wide range of primary and secondary amines. For the this compound scaffold, this would involve the synthesis of a halogenated derivative (e.g., 4-bromo or 5-bromo-ethyl 3-hydroxythiophene-2-carboxylate) which can then be coupled with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This methodology is widely used in medicinal chemistry to introduce amino groups to aromatic and heteroaromatic rings.

While direct C-H amination is a developing field, the more established route via an aryl halide precursor is highly reliable. The choice of base is crucial in reactions with aminothiophenes to prevent competitive amination at the existing amino group and promote the desired C-N bond formation at the aryl halide position. researchgate.net

Suzuki-Miyaura and Other C-C Cross-Coupling Methodologies

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. researchgate.net It involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide or triflate. nih.gov This reaction is highly tolerant of various functional groups and has been extensively applied to thiophene derivatives. mdpi.comdntb.gov.ua

To apply this methodology to this compound, a halogenated precursor is required. The coupling of this precursor with various aryl or heteroaryl boronic acids under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst and a base like K₃PO₄ or K₂CO₃) allows for the introduction of diverse substituents onto the thiophene ring. mdpi.com This strategy has been used to synthesize a wide array of aryl-substituted thiophenes. mdpi.com

| Reaction | Catalyst | Base | Reactants | Product | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 4-Bromothiophene-2-carbaldehyde, Arylboronic acid | 4-Arylthiophene-2-carbaldehyde | mdpi.com |

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | K₃PO₄ | Aryl carbamate, Arylboronic acid | Biaryl | nih.gov |

Table 2. Representative C-C Cross-Coupling Reactions on Thiophene and Related Scaffolds.

Annulation and Fused Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of fused-ring systems, where the thiophene core is annulated with another heterocyclic or carbocyclic ring. These annulation strategies often leverage the reactivity of both the hydroxyl group at C3 and the functional group at C2.

A prominent example involves the conversion of the initial ester into a thiophen-3(2H)-one, as discussed in section 3.3.1. This ketone intermediate can then undergo condensation with arylhydrazines in a Fischer indole (B1671886) synthesis to produce complex fused systems like 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. nih.gov

Another powerful annulation strategy involves the formation of a dioxane ring across the C3 and C4 positions. For example, ethyl 3,4-dihydroxythiophene-2-carboxylate, a related compound, reacts with ethylene (B1197577) glycol under Mitsunobu conditions to give the corresponding 3,4-ethylenedioxythiophene (B145204) (EDOT) derivative. This approach is fundamental to the synthesis of EDOT-based monomers used in the production of conducting polymers.

Furthermore, formal [4+2] cycloaddition reactions represent a modern approach to annulation, where the heterocyclic core acts as a dienophile. nih.gov A benzylic anion can add in a conjugate fashion to the pyrone ring, with a subsequent intramolecular reaction leading to a newly formed aromatic ring. This principle can be conceptually extended to the thiophene system, where the enolate derived from the 3-hydroxy group could participate in cyclization with a pendant electrophile to construct a fused ring.

Fischer Indolization for Thieno[3,2-b]indole Construction

The Fischer indole synthesis is a robust and widely utilized method for the construction of indole rings. In the context of the this compound core, this reaction provides a direct route to the thieno[3,2-b]indole framework. The key strategy involves the initial conversion of the 3-hydroxythiophene-2-carboxylate derivative into a thiophen-3(2H)-one intermediate. This transformation is typically achieved through saponification of the ester followed by in-situ decarboxylation. beilstein-journals.orgnih.gov

The resulting thiophen-3(2H)-one then serves as the carbonyl component in the Fischer indolization. researchgate.netresearchgate.net Treatment with various substituted arylhydrazines in an acidic medium, commonly glacial acetic acid, at elevated temperatures leads to the formation of an arylhydrazone intermediate. arkat-usa.orgacs.org This intermediate, without isolation, undergoes a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the aromatic thieno[3,2-b]indole ring system. wikipedia.org This methodology has been successfully applied to synthesize a range of 2-(hetero)aryl-substituted thieno[3,2-b]indoles. researchgate.net

The versatility of this approach is demonstrated by the variety of substituents that can be introduced on both the thiophene and the newly formed indole ring, depending on the starting materials. For instance, the reaction of 5-arylthiophen-3(2H)-ones with different arylhydrazines allows for the synthesis of a library of diversely substituted thieno[3,2-b]indoles. researchgate.net

Detailed research findings have established optimal reaction conditions for this transformation. The reaction is typically carried out by heating the thiophen-3(2H)-one and the arylhydrazine hydrochloride in glacial acetic acid. The use of a base, such as sodium acetate, can also be employed. acs.org

Table 1: Synthesis of Thieno[3,2-b]indoles via Fischer Indolization

| Thiophen-3(2H)-one Reactant | Arylhydrazine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid | Phenylhydrazine hydrochloride | Glacial acetic acid, 120 °C, 1 h | 9H-Thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acid | 82 | arkat-usa.org |

| 5-Phenylthiophen-3(2H)-one | Phenylhydrazine | Glacial acetic acid, reflux | 2,4-Diphenyl-4H-thieno[3,2-b]indole | Not specified | researchgate.net |

| Thieno[3,2-b]thiophen-3(2H)-one derivatives | Phenylhydrazine | Acetic acid | 9H-Thieno[2',3':4,5]thieno[3,2-b]indole derivatives | 45-83 | beilstein-journals.org |

Synthesis of Fused 4H-Thieno[3,2-b]pyrrole Derivatives

The this compound core can be elaborated to access the fused 4H-thieno[3,2-b]pyrrole ring system. A prominent synthetic route involves the formation and subsequent decomposition of 4-azido-5-arylthiophene-2-carboxylates. This strategy allows for the construction of the pyrrole (B145914) ring fused to the thiophene core.

The synthesis of the key 4-azidothiophene precursor can be achieved from a 4-aminothiophene derivative, which in turn can be prepared through methodologies like the Fiesselmann reaction, a common approach for synthesizing substituted 3-hydroxythiophenes. The amino group is converted to an azide (B81097), for example, through diazotization followed by reaction with an azide salt.

The crucial step in forming the 4H-thieno[3,2-b]pyrrole ring is the decomposition of the 4-azido-5-arylthiophene-2-carboxylate. This can be induced either thermally or photochemically. Thermal decomposition, often carried out in a high-boiling solvent like toluene, leads to the extrusion of dinitrogen and subsequent intramolecular cyclization of the resulting nitrene intermediate onto the adjacent aryl ring, forming the pyrrole ring. Photochemical decomposition offers an alternative, often milder, method to initiate the cyclization. Microwave-assisted thermal decomposition has also been shown to be an effective method.

Further functionalization of the resulting alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can lead to a diverse range of derivatives. Reactions such as alkylation of the pyrrole nitrogen, transformation of the carboxylate group, and subsequent intramolecular cyclizations can be employed to construct more complex heterocyclic systems. nih.gov

Table 2: Synthesis of Fused 4H-Thieno[3,2-b]pyrrole Derivatives via Azide Decomposition

| Azide Precursor | Decomposition Method | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Azido-2-vinylic derivatives | Thermal | Refluxing toluene | Fused pyrrole products | 70-80 | colab.ws |

| 4-Azido-5-arylthiophene-2-carboxylates | Thermal (Microwave) | Not specified | Fused 4H-thieno[3,2-b]pyrrole derivatives | Good | Not specified |

Cyclization with Thio- and Halo-Carbonyl Reagents for Novel Ring Systems

The reactivity of the hydroxyl and carboxylate functionalities of this compound, along with the nucleophilic nature of the thiophene ring itself, allows for cyclization reactions with various thio- and halo-carbonyl reagents to construct novel fused ring systems. These reactions often proceed through electrophilic attack on the thiophene ring or nucleophilic attack by the hydroxyl group, followed by a cyclization-condensation sequence.

While specific examples directly utilizing this compound with reagents like phosgene (B1210022) or thiophosgene (B130339) are not extensively detailed in readily available literature, the principles of such reactions can be inferred from the reactivity of related thiophene derivatives. For instance, the reaction of thiophenes with oxalyl chloride is a known method for introducing a 2-carbonyl chloride functionality, which can then be used in further cyclization reactions. google.com The use of triphosgene, a safer alternative to phosgene, is also a common strategy for activating carboxylic acids or forming chloroformates from alcohols, which are versatile intermediates for constructing heterocyclic rings like oxazolidinones. nih.gov

The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, for example, often starts from 3-aminothiophene-2-carboxylates, which can be derived from the title compound. The construction of the pyrimidine (B1678525) ring involves reaction with a one-carbon synthon, such as formamide (B127407) or a formamidine (B1211174) equivalent, followed by cyclization. researchgate.net Chlorination of the resulting thieno[3,2-d]pyrimidin-4-one with reagents like phosphorus oxychloride provides a reactive handle for further functionalization through nucleophilic aromatic substitution. nih.gov

These examples highlight the potential of the this compound core to serve as a precursor for a variety of fused heterocyclic systems through reactions with halo- and thio-carbonyl reagents, even if direct, one-pot cyclizations are not always the preferred route. The initial functionalization of the core, followed by cyclization, is a common and effective strategy.

Table 3: Examples of Cyclization Reactions with Related Thiophene Derivatives

| Thiophene Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| Thiophene | Oxalyl chloride | Thiophene-2-carbonyl chloride | google.com |

| 3-Aminothiophene-2-carboxylate | Formamidine acetate | Thieno[3,2-d]pyrimidin-4-one | researchgate.net |

| N-(Tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Phosphorus oxychloride | 4-Chloro-thieno[3,2-d]pyrimidine derivative | nih.gov |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Hydroxythiophene 2 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Ethyl 3-hydroxythiophene-2-carboxylate systems. It provides precise information about the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of compounds closely related to this compound, such as its methyl analog, reveals characteristic signals for the thiophene (B33073) ring protons. chemicalbook.com These typically appear as doublets in the aromatic region of the spectrum. For instance, in Mthis compound, the thiophene protons are observed at approximately 7.37 ppm and 6.74 ppm, with a coupling constant of 5.2 Hz. chemicalbook.com The hydroxyl proton presents as a broad singlet at around 9.56 ppm. chemicalbook.com The ethyl group of the target compound would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, shifted downfield due to the proximity of the electron-withdrawing carbonyl group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. In a substituted derivative, ethyl-4-acetyl-5-((2-ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, the carbons of the ethyl ester group are observed at approximately 14.5 ppm and 61.5 ppm. researchgate.net The carbonyl carbon of the ester typically resonates around 160-170 ppm. The carbons of the thiophene ring would appear in the range of approximately 100-150 ppm.

A summary of anticipated chemical shifts for this compound, based on data from analogous compounds, is presented below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | ~6.74 (d) | ~115-120 |

| Thiophene H-5 | ~7.37 (d) | ~125-130 |

| OH | ~9.56 (br s) | - |

| CH₂ (ethyl) | ~4.30 (q) | ~61.5 |

| CH₃ (ethyl) | ~1.35 (t) | ~14.5 |

| C=O (ester) | - | ~165 |

| C-2 (thiophene) | - | ~100-105 |

| C-3 (thiophene) | - | ~150-155 |

Data are estimated based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structural assignments of this compound.

HSQC experiments would establish direct one-bond correlations between protons and their attached carbon atoms. For example, it would link the quartet of the ethyl group to the methylene carbon and the triplet to the methyl carbon. Similarly, the signals of the thiophene protons would be correlated to their respective carbon atoms in the ring.

HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity of the molecular fragments. Key HMBC correlations would include the coupling from the methylene protons of the ethyl group to the carbonyl carbon of the ester, and from the thiophene protons to various carbon atoms within the thiophene ring and the carbonyl carbon. These correlations would definitively confirm the position of the ethyl carboxylate group at the C-2 position and the hydroxyl group at the C-3 position of the thiophene ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The theoretical exact mass of this compound (C₇H₈O₃S) is approximately 172.0194 g/mol .

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the cleavage of the entire ethyl carboxylate group.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Signatures.researchgate.netnih.govacs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of molecules, respectively, providing characteristic "fingerprints" for this compound.

The IR spectrum of a closely related compound, ethyl-4-acetyl-5-((2-ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, shows a broad absorption band around 3465 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The spectrum also displays strong absorption bands for the carbonyl groups of the ester and acetyl moieties at 1655 cm⁻¹ and 1618 cm⁻¹, respectively, and a C-O stretching vibration at 1253 cm⁻¹. researchgate.net For this compound, one would expect a similar O-H stretch and a strong carbonyl (C=O) stretch for the ester group, typically in the range of 1680-1710 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch | ~3400-3500 (broad) |

| C=O stretch (ester) | ~1680-1710 |

| C=C stretch (thiophene) | ~1500-1600 |

| C-O stretch | ~1250-1300 |

The UV-Vis absorption spectrum of 3-hydroxythiophene-2-carboxylate systems is expected to show absorption maxima in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the conjugated thiophene ring and the carbonyl group. Studies on similar fused 3-hydroxythiophene-2-carboxylate systems confirm absorption in the UV region. nih.govacs.org The exact position of the absorption maxima would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Analysis.researchgate.net

Key crystallographic parameters for the related compound are summarized below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5752(16) |

| b (Å) | 21.046(4) |

| c (Å) | 8.2941(12) |

| β (°) | 101.131(6) |

| V (ų) | 1468.7(4) |

Data from a related compound: ethyl-4-acetyl-5-((2-ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate. researchgate.net

This crystallographic data suggests that this compound would likely adopt a planar conformation in the solid state, with intermolecular hydrogen bonding playing a key role in its crystal packing.

Computational and Theoretical Investigations on Ethyl 3 Hydroxythiophene 2 Carboxylate Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method allows for the calculation of various electronic properties by modeling the electron density, providing a balance between accuracy and computational cost. For Ethyl 3-hydroxythiophene-2-carboxylate, DFT studies are instrumental in understanding its fundamental chemical nature.

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry of this compound in its ground state. nih.govnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These properties include ionization potential, electron affinity, and the distribution of electron density. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov This map is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For instance, in related thiophene (B33073) derivatives, the oxygen atoms of the carboxylate and hydroxyl groups typically exhibit negative potential, indicating their role as likely sites for electrophilic attack.

In a study on similar 3-hydroxythiophene-2-carboxamide (B1395583) derivatives, DFT calculations were performed to analyze their molecular and electronic properties. nih.gov The findings from such studies provide a valuable reference for predicting the behavior of this compound.

Table 1: Calculated Electronic Properties for Analagous Thiophene Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-hydroxy thiophene-2-carboxamides | ~ -5.91 | ~ -2.73 | ~ 3.18 |

| 3-amino thiophene-2-carboxamides | ~ -5.58 | ~ -1.99 | ~ 3.59 |

| 3-methyl thiophene-2-carboxamides | ~ -5.80 | ~ -2.00 | ~ 3.80 |

Data is illustrative and based on findings from similar compounds. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and the regioselectivity of its reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would involve calculating the energies and visualizing the distribution of the HOMO and LUMO. In analogous 3-hydroxythiophene derivatives, the HOMO is typically distributed over the thiophene ring and the hydroxyl group, while the LUMO is often localized on the electron-withdrawing carboxylate group. nih.gov This distribution suggests that the thiophene ring is the primary site for electrophilic attack, while the carboxylate group is a potential site for nucleophilic attack.

The analysis of FMOs provides valuable insights into the molecule's chemical behavior. For a series of thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was found to be in the range of 3.11–3.83 eV. nih.gov A similar range would be expected for this compound, indicating a moderately reactive species.

Mechanistic Studies through Computational Modeling and Kinetic Isotope Effects

The KIE is a phenomenon where substituting an atom with one of its heavier isotopes leads to a change in the reaction rate. This effect is most pronounced for the breaking of bonds involving hydrogen. By replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position in a reactant molecule, one can determine if the bond to that hydrogen is broken in the rate-determining step of the reaction.

For a hypothetical reaction involving this compound, such as a proton transfer from the hydroxyl group or a C-H activation at the thiophene ring, computational methods could be used to model the reaction pathway. DFT calculations can be employed to locate the transition state structure and calculate its vibrational frequencies. These frequencies are then used to predict the theoretical KIE. If the calculated KIE matches the experimentally measured value, it provides strong evidence for the proposed mechanism and the calculated transition state structure. While specific studies on this compound are not available, this combined computational and experimental approach is a standard and powerful method for mechanistic investigation in organic chemistry.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanical methods like DFT are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems, such as a solute molecule in a solvent or a ligand bound to a protein.

For this compound, MD simulations can provide insights into its conformational flexibility. The molecule has several rotatable bonds, including those in the ethyl ester group. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent) and the energy barriers between these conformations.

Furthermore, if this compound is being investigated as a potential biologically active molecule, MD simulations are crucial for studying its interactions with a target protein. researchgate.net After docking the molecule into the active site of a protein using molecular docking software, an MD simulation can be run to assess the stability of the ligand-protein complex. nih.govresearchgate.net The simulation can reveal how the ligand's conformation changes upon binding and which intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions) are most important for maintaining the bound state. In studies of similar thiophene derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes over simulation times of hundreds of nanoseconds. researchgate.net

Strategic Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

The thiophene (B33073) ring system is a prominent scaffold in a wide array of biologically active compounds and functional organic materials. chemimpex.comresearchgate.net Ethyl 3-hydroxythiophene-2-carboxylate, and its derivatives, serve as highly versatile intermediates in organic synthesis. chemimpex.com The presence of the hydroxyl and ester functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Researchers utilize this compound as a starting material for synthesizing novel heterocyclic compounds, such as thienopyrimidines, some of which have demonstrated potential biological activities. nih.gov The reactivity of the thiophene ring, combined with the functionality of its substituents, makes it a key precursor in the development of new pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net For instance, related thiophene-2-carboxamide derivatives have been synthesized and studied for their antioxidant and antibacterial properties. nih.gov The ability to readily modify the core structure is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the biological efficacy of new drug candidates. nih.govlookchem.com

Precursors for Organic Semiconductor Materials

Thiophene-based molecules are fundamental to the field of organic electronics due to their excellent charge transport properties and environmental stability. mdpi.commdpi.com Polythiophenes and their derivatives are among the most studied classes of conducting polymers. mdpi.com The structure of this compound makes it an ideal precursor for the synthesis of organic semiconductor materials. The electron-rich thiophene ring facilitates the formation of delocalized π-electron systems, which are essential for electrical conductivity.

The functional groups on the molecule provide synthetic handles to modify its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for designing materials tailored for specific electronic applications. mdpi.com

The development of high-performance organic electronic materials often relies on the creation of π-extended conjugated systems, where electrons can move freely across the molecule. This compound serves as a foundational unit for building these larger systems. rsc.org Through polymerization or coupling reactions, such as Stille or Suzuki couplings, these thiophene monomers can be linked together to form oligomers and polymers with extensive π-conjugation. nih.gov

The synthesis strategy often involves converting the hydroxyl group to a better leaving group or using cross-coupling reactions at other positions of the thiophene ring to connect multiple units. nih.govbeilstein-journals.org This process allows for the creation of well-defined conjugated backbones, which are the primary pathways for charge transport in organic semiconductor devices. rsc.orgresearchgate.net The resulting materials often exhibit strong light absorption and emission properties, making them suitable for optoelectronic applications. rsc.org

Materials derived from thiophene precursors are integral components of various organic optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). One of the most significant applications is in hole-transporting layers (HTLs). mdpi.com

Synthesis of Polyheteroacenes and Other Fused Ring Architectures

For advanced electronic applications, creating rigid and planar molecular structures is often desirable, as this planarity enhances π-orbital overlap and improves charge mobility. This compound can be used as a starting material to synthesize polyheteroacenes and other fused ring systems. nih.govbeilstein-journals.org

These synthetic strategies typically involve intramolecular cyclization reactions that "lock" the molecular structure into a planar conformation. For example, derivatives of the thiophene core can be designed to undergo reactions that form additional rings, leading to ladder-like structures such as dithienophospholes or other extended thiophene derivatives. nih.govbeilstein-journals.org These fused architectures often exhibit significantly different electronic and optical properties compared to their non-fused polymer counterparts, including smaller band gaps and shifted absorption spectra, which can be beneficial for applications in near-infrared detectors or as low-bandgap materials in OPVs. nih.gov

Rational Design of Derivatives for Tuned Electronic and Optical Properties

A key advantage of organic materials is the ability to fine-tune their properties through rational chemical design. This compound is an excellent platform for this approach. The hydroxyl (-OH) and ethyl carboxylate (-COOEt) groups can be chemically altered to introduce a wide range of other functionalities.

For example, attaching electron-donating groups (like alkoxy or alkyl chains) or electron-withdrawing groups (like cyano or nitro groups) to the thiophene ring can systematically alter the molecule's electronic structure. mdpi.com This allows chemists to control the material's band gap, which in turn determines its color (absorption and emission spectra) and its electrical conductivity. This targeted approach enables the development of materials specifically designed for a particular purpose, whether it be a blue-light emitting material for an OLED display or a low-bandgap polymer for a solar cell. mdpi.comnih.gov

Understanding the relationship between a molecule's chemical structure and its resulting physical properties is a cornerstone of materials science. Thiophene derivatives are frequently used as model systems for these studies. mdpi.comresearchgate.net By synthesizing a series of molecules based on the this compound core, where only one part of the structure is systematically varied, researchers can isolate the effect of that specific modification.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict how changes in molecular geometry and electronic substituents will affect the HOMO and LUMO energy levels. nih.govmdpi.com For example, DFT calculations can predict that adding an electron-withdrawing group will lower both the HOMO and LUMO energies, while extending the π-conjugated system will decrease the HOMO-LUMO gap. nih.govmdpi.com This predictive power accelerates the discovery of new materials with optimized properties for next-generation electronic and optical devices.

Table 1: Effect of Substituents on the Electronic Properties of Thiophene Derivatives Data is illustrative and based on general principles from referenced studies.

Incorporation into Polymeric Structures for Advanced Materials

The integration of functionalized thiophene monomers, such as this compound, into polymeric structures is a key strategy in the development of advanced materials with tailored electronic, optical, and sensory properties. While the direct polymerization of this compound presents specific challenges due to its reactive hydroxyl group, various synthetic approaches can be employed to incorporate this versatile monomer into polythiophene backbones, leading to materials with unique functionalities.

The presence of both a hydroxyl and an ethyl carboxylate group on the thiophene ring makes this compound a particularly interesting building block for functional polymers. These substituents can influence the polymerization process and the final properties of the polymer, such as solubility, processability, and its ability to interact with other molecules or surfaces. For instance, the hydroxyl group can be used for post-polymerization modification, allowing for the grafting of other functional moieties or for creating hydrogen-bonding networks that affect the polymer's morphology and electronic properties.

Several polymerization techniques are commonly used for thiophene derivatives, including chemical and electrochemical oxidative polymerization. nih.gov In the case of monomers with reactive functional groups like the hydroxyl group in this compound, a protection strategy is often necessary prior to polymerization to prevent side reactions. The hydroxyl group can be protected with a suitable protecting group, which is then removed after polymerization to yield the desired functional polymer.

The resulting polymers, featuring hydroxyl and carboxylate functionalities, are expected to exhibit enhanced properties. The polarity introduced by these groups can improve solubility in common organic solvents, which is a significant advantage for the solution-processing of these materials into thin films for electronic devices. Furthermore, these functional groups can serve as recognition sites for sensing applications or as anchoring points for catalysts or biomolecules.

Detailed Research Findings

Research into the polymerization of functionalized thiophenes has provided valuable insights into how side-chain engineering can be used to fine-tune the properties of conducting polymers. For example, the introduction of ester-functionalized side chains on polythiophenes has been shown to influence the polymer's backbone planarity and, consequently, its electronic properties like ionization potential and optical bandgap. elsevierpure.com

While direct polymerization of this compound is not extensively documented, studies on similar substituted thiophenes suggest that it could be achieved through methods like direct arylation polycondensation. elsevierpure.com This method has been successful in creating a series of ester-functionalized polythiophenes with controlled head-to-tail (HT) ratios, which is crucial for achieving high charge carrier mobility. elsevierpure.com

The electrochemical behavior of functionalized thiophene monomers is also a critical aspect of their polymerization. Cyclic voltammetry studies have been used to investigate the ability of substituted thiophenes to form conducting polymer films. tandfonline.com The nature and size of the substituents can significantly affect the electropolymerizability of the monomers. tandfonline.com For a monomer like this compound, the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the hydroxyl group would influence the oxidation potential of the monomer and the properties of the resulting polymer film.

The table below summarizes the potential effects of the hydroxyl and ethyl carboxylate functional groups on the properties of polythiophenes derived from this compound.

| Functional Group | Potential Effects on Polymer Properties |

| Hydroxyl (-OH) | - Provides a site for post-polymerization modification.- Can form hydrogen bonds, influencing polymer chain packing and morphology.- May enhance solubility in polar solvents.- Can act as a recognition site in sensors. |

| Ethyl Carboxylate (-COOEt) | - Improves solubility in organic solvents.- Influences the electronic properties (e.g., bandgap, ionization potential) through inductive effects.- Can be hydrolyzed to carboxylic acid for further functionalization or to create pH-responsive materials. |

The following table presents hypothetical data comparing the properties of a polymer derived from this compound (P(EHT-2C)) with a well-known polythiophene, poly(3-hexylthiophene) (P3HT), to illustrate the potential impact of functionalization.

| Property | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) (P(EHT-2C)) (Hypothetical) |

| Solubility | Soluble in non-polar organic solvents (e.g., chloroform, toluene) | Potentially soluble in a wider range of polar organic solvents (e.g., THF, acetone) |

| Optical Bandgap (eV) | ~1.9 - 2.1 | Potentially wider due to steric hindrance, or tunable via post-polymerization modification |

| Conductivity (S/cm) | 10⁻⁵ - 10³ (doped) | Potentially lower due to functional groups disrupting conjugation, but could be enhanced through doping and morphology control |

| Potential Applications | Organic photovoltaics, field-effect transistors | Sensors, bioelectronics, functional coatings, smart materials |

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for thiophene (B33073) derivatives is a key area of future research. Traditional methods, while effective, often rely on harsh reagents and solvents. The principles of green chemistry are driving innovation towards more sustainable alternatives.

One promising direction is the refinement of classical methods like the Fiesselmann thiophene synthesis, which is a primary route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org Future work will likely focus on adapting this reaction to use greener solvents, such as water or bio-derived alcohols like ethanol, and reducing the use of hazardous reagents. researchgate.net The exploration of mechanochemistry, which minimizes or eliminates the need for solvents, presents another sustainable pathway. researchgate.net

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions and often leads to higher yields and cleaner products with reduced energy consumption. cbccollege.in Applying this technology to the synthesis of Ethyl 3-hydroxythiophene-2-carboxylate could significantly improve the efficiency and environmental footprint of the process. For instance, a green protocol involving microwave irradiation has been successfully used for the synthesis of related ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. cbccollege.inresearchgate.net

Furthermore, the development of catalytic systems, potentially using earth-abundant metals or even metal-free catalysts, could replace stoichiometric reagents, minimizing waste and improving atom economy. rsc.org Electrochemically driven synthesis, which uses electrons as the primary oxidant, is another innovative and sustainable approach being explored for various heterocyclic compounds. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiophene Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs water, ethanol, or solvent-free conditions researchgate.netresearchgate.net |

| Energy Input | Conventional heating | Microwave irradiation, mechanochemistry researchgate.netcbccollege.in |

| Reagents | Stoichiometric and often harsh reagents | Catalytic systems, electrochemical methods rsc.org |

| Waste Generation | Higher waste output | Reduced waste, improved atom economy |

Exploration of Undiscovered Reactivity and Functionalization Pathways

The reactivity of this compound is complex and offers fertile ground for further investigation. A key characteristic of 3-hydroxythiophenes is their existence in a solvent-dependent equilibrium with the thiophen-3(2H)-one tautomer. rsc.org Understanding and controlling this tautomerism is crucial for selectively functionalizing the molecule.

Future research will likely focus on leveraging this dual reactivity. While 3-hydroxythiophenes are generally less reactive towards electrophiles than their pyrrole (B145914) counterparts, the enolates formed under basic conditions can be selectively O-alkylated and O-acylated. rsc.org Exploring a wider range of electrophiles and reaction conditions could unlock new functionalization pathways at the oxygen atom.

Conversely, the thiophene ring itself presents opportunities for substitution reactions. The development of novel catalytic cross-coupling reactions could enable the introduction of various substituents at the C4 and C5 positions, creating a diverse library of derivatives with tailored properties.

The oxidation of 3-hydroxythiophenes, which proceeds via 3-oxothiophen-2-yl radical intermediates, is another area ripe for exploration. rsc.org Investigating the chemistry of these radicals could lead to novel dimerization or coupling reactions, providing access to more complex molecular architectures that are otherwise difficult to synthesize.

Advanced Design of Functional Materials based on the Thiophene Core

Thiophene-based polymers and oligomers are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netbohrium.com The functional groups of this compound—the hydroxyl and ester moieties—make it an excellent building block for advanced functional materials.

The hydroxyl group can serve as a handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment or a site for forming amide bonds. This versatility allows for the systematic tuning of the electronic and physical properties of resulting materials. For example, incorporating electron-donating substituents at the 3- and 4-positions of the thiophene ring can enhance electropolymerization and stabilize the resulting polymer. researchgate.net

Future research will focus on synthesizing novel polymers and small molecules derived from this compound for specific applications. This includes the design of:

Semiconducting Polymers: By polymerizing functionalized monomers, new materials with tailored band gaps and charge transport properties can be created for electronic devices. nus.edu.sgacs.org

Sensors: The thiophene core is sensitive to its chemical environment, making it a candidate for chemical and biological sensors. The hydroxyl and ester groups can be functionalized with recognition elements to create highly selective sensors. researchgate.net

Smart Materials: The reactivity of the hydroxyl group could be used to create materials that respond to stimuli such as pH, light, or temperature.

Interdisciplinary Research at the Interface of Synthetic and Computational Chemistry

The synergy between synthetic chemistry and computational modeling is becoming increasingly vital for accelerating the discovery and development of new molecules and materials. Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Future interdisciplinary research will likely involve:

Predicting Reactivity: DFT calculations can model reaction pathways, identify transition states, and predict the regioselectivity of functionalization reactions, guiding synthetic chemists in designing more efficient experiments. researchgate.net

Designing Materials: Computational screening can predict the electronic and optical properties (e.g., HOMO/LUMO levels, band gap) of hypothetical polymers and small molecules derived from the thiophene core before they are synthesized. researchgate.net This allows for the rational design of materials with desired characteristics for specific applications in electronics or photonics.

Understanding Molecular Interactions: Computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and solid-state properties of these materials. mdpi.com For example, studies on the related methyl-3-aminothiophene-2-carboxylate have used DFT to analyze hydrogen bonding and crystal packing. mdpi.com These insights are critical for designing materials with optimal morphology for applications like organic solar cells.

This integrated approach, where computational predictions guide synthetic efforts and experimental results validate and refine theoretical models, will be instrumental in unlocking the full potential of this compound and its derivatives in the years to come. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxythyphene-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a condensation reaction between a precursor (structure not fully disclosed) and E-3-methyl methoxyacrylate under alkaline conditions. Key factors include temperature control, solvent selection, and reaction time. Purification is typically achieved using reverse-phase HPLC with methanol-water gradients, yielding ~67% under optimized conditions . Variations in base strength or solvent polarity may alter reaction kinetics, necessitating iterative optimization.

Q. What spectroscopic techniques are recommended for characterizing Ethyl 3-hydroxythiophene-2-carboxylate, and how are key functional groups identified?

- 1H/13C NMR : Assignments focus on the thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm). Methyl groups in the ester moiety appear as triplets (δ 1.2–1.4 ppm for CH3) and quartets (δ 4.1–4.3 ppm for CH2) .

- IR Spectroscopy : Confirm hydroxyl (broad ~3200 cm⁻¹) and ester C=O (sharp ~1700 cm⁻¹) stretches. Thiophene C=C vibrations occur at ~1500–1600 cm⁻¹ .

- Melting Point : Reported ranges (e.g., 213–216°C) help assess purity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound poses risks of skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Mandatory precautions include:

- PPE : Nitrile gloves, goggles, and fume hood use during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Refrigerated (2–8°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the reactivity or biological activity of this compound?

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Frequency scaling (e.g., 0.96 factor) improves IR spectral alignment with experimental data .

- Molecular Docking : Assess binding affinity to biological targets (e.g., Nek2 kinase) using AutoDock Vina. Focus on hydrogen bonding (e.g., hydroxyl group interactions) and π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in spectroscopic data interpretation for thiophene derivatives?

- Isomerism : Check for regioisomers (e.g., 2- vs. 3-substitution) via 2D NMR (COSY, HSQC) .

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates. For example, unreacted E-3-methyl methoxyacrylate elutes earlier than the target compound .

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals .

Q. How does the steric and electronic environment of the thiophene ring influence the compound’s reactivity in further derivatization?

- Steric Effects : Substituents at the 3-position (e.g., hydroxyl) hinder electrophilic substitution at adjacent positions. Derivatization via acylation requires careful control of stoichiometry to avoid di-adduct formation .

- Electronic Effects : Electron-withdrawing ester groups deactivate the ring, directing nucleophilic attacks to the 5-position. Computational Mulliken charges can quantify site-specific reactivity .